molecular formula C8H9ClN2 B7803289 (alpha-Cyanobenzyl)ammonium chloride

(alpha-Cyanobenzyl)ammonium chloride

Cat. No.: B7803289
M. Wt: 168.62 g/mol
InChI Key: OGSYCVCLXAFDNE-UHFFFAOYSA-N
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Description

(alpha-Cyanobenzyl)ammonium chloride: is a chemical compound that belongs to the class of organic salts. It is characterized by the presence of a cyanobenzyl group attached to an ammonium ion. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alpha-Cyanobenzyl)ammonium chloride typically involves the reaction of alpha-cyanobenzyl chloride with a suitable ammonium source. The reaction conditions include the use of a polar solvent, such as water or methanol, and maintaining a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. The process is optimized to minimize by-products and ensure high yield.

Chemical Reactions Analysis

(alpha-Cyanobenzyl)ammonium chloride: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding nitriles or carboxylic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the cyanobenzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Cyanobenzylamine, benzoic acid derivatives.

  • Reduction: : Amines, such as benzylamine.

  • Substitution: : Various substituted benzyl compounds.

Scientific Research Applications

(alpha-Cyanobenzyl)ammonium chloride: has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

  • Biology: : Employed in biochemical assays and studies involving enzyme inhibition.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

  • Industry: : Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which (alpha-Cyanobenzyl)ammonium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

(alpha-Cyanobenzyl)ammonium chloride: can be compared with other similar compounds, such as benzalkonium chloride and alkyldimethylbenzylammonium chloride . While these compounds share structural similarities, This compound is unique in its specific functional groups and reactivity profile.

List of Similar Compounds

  • Benzalkonium chloride

  • Alkyldimethylbenzylammonium chloride

  • Benzylamine derivatives

Properties

IUPAC Name

[cyano(phenyl)methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSYCVCLXAFDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53641-60-4
Record name Benzeneacetonitrile, α-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53641-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, aminophenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053641604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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